2'-Bromospiro[cyclopentane-1,9'-fluorene]
Description
Structure
3D Structure
Properties
IUPAC Name |
2'-bromospiro[cyclopentane-1,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c18-12-7-8-14-13-5-1-2-6-15(13)17(16(14)11-12)9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGYZUAZCSSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631043 | |
| Record name | 2'-Bromospiro[cyclopentane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797056-47-4 | |
| Record name | 2'-Bromospiro[cyclopentane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 Bromospiro Cyclopentane 1,9 Fluorene
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2'-Bromospiro[cyclopentane-1,9'-fluorene]. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous assignment of the compound's constitution.
In ¹H NMR, the protons of the cyclopentane (B165970) ring are expected to appear as multiplets in the aliphatic region of the spectrum. The protons on the fluorene (B118485) moiety will resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the bromine substituent. The bromine atom's electron-withdrawing nature typically deshields adjacent protons, causing them to appear at a lower field.
Table 1: Predicted NMR Data for 2'-Bromospiro[cyclopentane-1,9'-fluorene]
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Description of Signals |
| ¹H NMR | 1.5 - 2.5 | Multiplets corresponding to the aliphatic protons of the cyclopentane ring. |
| 7.0 - 8.0 | Multiplets corresponding to the aromatic protons on the fluorene backbone. | |
| ¹³C NMR | 25 - 45 | Signals for the aliphatic -CH₂- groups of the cyclopentane ring. |
| ~65 | Signal for the quaternary spiro-carbon atom. | |
| 120 - 150 | Signals for the aromatic carbons of the fluorene moiety. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are indispensable for both the purification of 2'-Bromospiro[cyclopentane-1,9'-fluorene] and the assessment of its purity. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The retention factor (Rf) value is characteristic of the compound in that specific system and can indicate the presence of impurities.
HPLC provides a more quantitative and high-resolution analysis of purity. For a compound like 2'-Bromospiro[cyclopentane-1,9'-fluorene], reverse-phase HPLC is often utilized. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Preparative HPLC can also be used for the isolation of the pure compound.
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, preliminary purity check |
| HPLC | C18-modified Silica | Acetonitrile/Water or Methanol/Water gradient | Quantitative purity assessment, preparative isolation |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2'-Bromospiro[cyclopentane-1,9'-fluorene], MS confirms the molecular formula C₁₇H₁₅Br. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
The mass spectrum of this compound is characterized by a distinctive molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a clear indicator of the presence of a single bromine atom.
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The study of these fragmentation patterns provides valuable structural information. For 2'-Bromospiro[cyclopentane-1,9'-fluorene], expected fragmentation pathways include the loss of the bromine radical (Br•) and the cleavage of the cyclopentane ring, potentially through the loss of ethene. docbrown.info
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 298/300 | Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-Br]⁺ | 219 | Fragment resulting from the loss of the bromine atom. |
| [M-C₂H₄]⁺ | 270/272 | Fragment resulting from the loss of an ethene molecule from the cyclopentane ring. |
X-ray Diffraction Studies of Spirofluorene Derivatives for Solid-State Structure
For spirofluorene compounds, X-ray studies typically reveal a structure where the two planar systems linked by the spiro-carbon are nearly perpendicular to each other. nih.gov This orthogonal arrangement is a hallmark of the spiro-conjugation effect. acs.org The analysis provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, in a similar compound, 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene], the planes of the fluorene fragment and the spiro-cyclopropane are perpendicular. nih.gov
Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π–π stacking between aromatic rings, which can influence the material's bulk properties. nih.govacs.org The presence of the bromine atom can also lead to specific halogen bonding interactions within the crystal structure.
Table 4: General Crystallographic Parameters from X-ray Diffraction of Spirofluorene Derivatives
| Parameter | Typical Information Obtained | Example from a related compound (C₁₅H₁₀Br₂) nih.gov |
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Pnma |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 16.9485 Å, b = 11.0619 Å, c = 6.8127 Å |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | C-C, C-Br, C-H bond lengths; C-C-C bond angles. |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions. | π–π stacking distances (e.g., intercentroid distance = 3.699 Å). nih.gov |
Computational and Theoretical Investigations of 2 Bromospiro Cyclopentane 1,9 Fluorene
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netbiointerfaceresearch.commdpi.com This approach allows for the calculation of various molecular properties, including the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is crucial for understanding a molecule's reactivity and its potential applications in electronic materials. researchgate.net
For 2'-Bromospiro[cyclopentane-1,9'-fluorene], a DFT analysis would provide insights into how the bromine atom on the fluorene (B118485) moiety and the spiro-linked cyclopentane (B165970) ring influence the electron distribution across the molecule. The analysis would reveal the locations of electron-rich and electron-poor regions, which are key to predicting its chemical behavior.
However, specific studies detailing a comprehensive DFT analysis, including the HOMO-LUMO energies and molecular orbital visualizations for 2'-Bromospiro[cyclopentane-1,9'-fluorene], have not been identified in the reviewed literature.
Table 1: Representative DFT-Calculated Electronic Properties (Hypothetical Data)
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (LUMO-HOMO) | Data not available |
| Dipole Moment | Data not available |
This table is for illustrative purposes only. No published data is available for 2'-Bromospiro[cyclopentane-1,9'-fluorene].
Prediction and Simulation of Photophysical Properties (e.g., Absorption and Emission Spectra)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and simulate the photophysical properties of molecules, such as their UV-visible absorption and emission (fluorescence) spectra. mdpi.comrsc.org These simulations can predict the wavelengths at which a molecule absorbs and emits light, which is fundamental to its application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govelsevierpure.comresearchgate.net
A theoretical investigation of 2'-Bromospiro[cyclopentane-1,9'-fluorene] would involve calculating the energies of its electronic transitions to predict the absorption and emission maxima (λ_abs and λ_em). Such studies are vital for designing new materials with specific optical properties. researchgate.net
Currently, there are no specific published simulation data or detailed theoretical spectra for the absorption and emission properties of 2'-Bromospiro[cyclopentane-1,9'-fluorene].
Table 2: Predicted Photophysical Properties (Hypothetical Data)
| Property | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λ_abs) | Data not available |
| Maximum Emission Wavelength (λ_em) | Data not available |
| Oscillator Strength (f) | Data not available |
| Singlet-Triplet Energy Gap (ΔE_ST) | Data not available |
This table is for illustrative purposes only. No published data is available for 2'-Bromospiro[cyclopentane-1,9'-fluorene].
Analysis of Hybridized Local and Charge-Transfer (HLCT) Excited States in Spirofluorene Systems
In many fluorescent molecules used in OLEDs, the excited states can have complex characteristics. One important type is the Hybridized Local and Charge-Transfer (HLCT) state. researchgate.net An HLCT state is a quantum mechanical mixture of a locally excited (LE) state, where the electron excitation is confined to a specific part of the molecule, and a charge-transfer (CT) state, where the excitation involves moving an electron from a donor part to an acceptor part of the molecule. researchgate.netrsc.org Materials with HLCT states can potentially achieve high fluorescence efficiency. researchgate.net
For spirofluorene systems, understanding the nature of their excited states is critical for developing high-performance electronic devices. An analysis of 2'-Bromospiro[cyclopentane-1,9'-fluorene] would investigate whether its structure promotes the formation of HLCT states.
No research articles were found that specifically analyze the presence or characteristics of HLCT excited states in 2'-Bromospiro[cyclopentane-1,9'-fluorene].
Conformational Landscape and Energy Minimization Studies
The three-dimensional shape, or conformation, of a molecule plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.govcwu.edu Computational energy minimization studies are used to find the most stable, lowest-energy geometry of a molecule. nih.gov
For 2'-Bromospiro[cyclopentane-1,9'-fluorene], the spirocyclic structure creates a rigid, orthogonal arrangement between the cyclopentane and fluorene planes. nih.gov A conformational analysis would explore any flexibility in the cyclopentane ring and the rotational barriers associated with the C-Br bond. Understanding the preferred conformation is essential for predicting how these molecules pack in a solid state, which affects the performance of materials. nih.gov
Specific computational studies on the conformational landscape and energy minimization of 2'-Bromospiro[cyclopentane-1,9'-fluorene] are not available in the scientific literature.
Applications in Advanced Materials Science and Engineering
Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of the fluorene (B118485) unit in spiro compounds is highly beneficial for OLED applications, offering good thermal stability and high photoluminescence quantum yields. The spiro-linkage helps to maintain a high glass transition temperature and prevents aggregation, which can otherwise quench emission.
Spirofluorene derivatives are prominent candidates for blue light-emitting materials in high-efficiency OLEDs. The wide bandgap of the fluorene moiety allows for emission in the blue region of the spectrum. While specific data for 2'-Bromospiro[cyclopentane-1,9'-fluorene] is not available, related spiro compounds have demonstrated impressive performance. For instance, derivatives of spiro[fluorene-9,9'-xanthene] (B3069175) have been synthesized and shown to exhibit strong deep-blue emission. In one study, devices using a spiro[fluorene-9,9'-xanthene] derivative as the emitting material achieved a maximum external quantum efficiency (EQE) of 2.61% with a deep-blue emission. Another family of carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives has also been developed as deep-blue emitters, with one device showing a maximum current efficiency of 4.07 cd/A and CIE coordinates of (0.16, 0.11). The introduction of the bromo-substituent on the fluorene ring of 2'-Bromospiro[cyclopentane-1,9'-fluorene] could be used to further tune the emission color and improve device efficiency through heavy atom effects or as a handle for further functionalization.
Spiro-configured molecules are widely employed as host materials for phosphorescent emitters in OLEDs due to their high triplet energies, which are necessary to confine the triplet excitons on the guest emitter. The rigid spiro-structure helps to prevent energy loss through non-radiative pathways. Although there is no specific research on 2'-Bromospiro[cyclopentane-1,9'-fluorene] as a host material, other spirofluorene-based hosts have shown excellent performance. For example, a host material based on a spiro[fluorene-9,9′-xanthene] derivative was used in both green and blue phosphorescent OLEDs (PHOLEDs). The green device achieved a maximum EQE of 13.2%, while the blue device reached an EQE of 7.5%. In another study, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials were developed for yellow PHOLEDs, achieving a remarkable EQE of over 27%. These examples highlight the potential of the spirofluorene scaffold in 2'-Bromospiro[cyclopentane-1,9'-fluorene] to serve as a high-triplet-energy host for efficient phosphorescent devices.
Table 1: Performance of OLEDs using Spirofluorene-based Host Materials
| Host Material Type | Emitter Color | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |
|---|---|---|---|---|
| Spiro[fluorene-9,9′-xanthene] derivative | Green | 13.2 | 45.4 | 47.9 |
| Spiro[fluorene-9,9′-xanthene] derivative | Blue | 7.5 | 11.3 | 12.8 |
This table presents data for analogous spirofluorene compounds to illustrate the potential of 2'-Bromospiro[cyclopentane-1,9'-fluorene] as a host material.
The molecular design of spirofluorene compounds has a profound impact on their electroluminescence performance and color purity. The nature and position of substituents on the fluorene core can significantly alter the electronic properties of the molecule. For instance, attaching electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby affecting charge injection and transport, as well as the emission wavelength. The bromine atom in 2'-Bromospiro[cyclopentane-1,9'-fluorene] acts as an electron-withdrawing group and a site for further chemical modification. This allows for the synthesis of a wide range of derivatives with tailored properties. Cross-linkable deep-blue emitters based on fluorene cores have been designed to create solution-processed OLEDs with high color purity. One such device exhibited deep-blue emission with CIE coordinates of (0.16, 0.08), which is close to the NTSC standard blue. The rigid spiro structure of 2'-Bromospiro[cyclopentane-1,9'-fluorene] is expected to contribute positively to achieving narrow emission spectra and thus high color purity.
Organic Photovoltaics (OPV) and Organic Solar Cells (OSC)
In the realm of organic photovoltaics, the molecular structure of the active layer components is crucial for efficient light absorption and energy conversion. While direct application of 2'-Bromospiro[cyclopentane-1,9'-fluorene] in OPVs has not been reported, its chemical features suggest potential utility.
The active layer in an organic solar cell typically consists of a blend of an electron donor and an electron acceptor material. The fluorene unit is a well-known building block for conjugated polymers and small molecules used as donor materials in OPVs due to its excellent charge transport properties and photochemical stability. The spiro-structure can enhance the solubility and processability of these materials while preventing unwanted aggregation. The bromo-substituent on 2'-Bromospiro[cyclopentane-1,9'-fluorene] makes it a suitable building block for creating novel donor-acceptor copolymers through cross-coupling reactions. Such polymers could possess tailored absorption spectra to better match the solar spectrum, leading to enhanced light absorption. While no specific data exists for this compound, research on other fluorene-based copolymers has shown promising results in OPV devices. The development of new active layer materials is a continuous effort to improve the power conversion efficiency of organic solar cells.
Advanced Polymeric Materials
The presence of a bromine atom on the 2'-Bromospiro[cyclopentane-1,9'-fluorene] molecule makes it an ideal monomer for the synthesis of advanced polymeric materials through various polymerization techniques, such as Suzuki or Stille coupling. These methods allow for the creation of well-defined conjugated polymers with the spiro-cyclopentane-fluorene unit in the polymer backbone or as a pendant group. Such polymers are expected to possess high thermal stability, good solubility, and interesting optoelectronic properties derived from the fluorene core. While polymers based on this specific monomer have not been detailed in the literature, the broader class of fluorene-based polymers is known for its applications in electronic devices. The incorporation of the spiro-cyclopentane moiety could impart unique morphological and processing characteristics to the resulting polymers, making them suitable for applications in flexible electronics, sensors, and other advanced material science domains.
Synthesis of Polymers with Unique Optical Properties for Coatings and Electronic Devices
The spirobifluorene scaffold, for which 2'-Bromospiro[cyclopentane-1,9'-fluorene] is a key synthetic intermediate, is widely used to create polymers with exceptional optical and electronic properties. The spiro-linkage disrupts conjugation between the two fluorene units, which helps to maintain a high triplet energy, a desirable trait for host materials in organic light-emitting diodes (OLEDs). rsc.orgrsc.org
Researchers have synthesized a variety of electroluminescent polymers based on the spirobifluorene structure for use in OLEDs. rsc.org These polymers exhibit high glass transition temperatures, ranging from 170–222 °C, indicating excellent thermal stability. rsc.org By copolymerizing spirobifluorene units with other aromatic groups, the emission color of the resulting devices can be tuned across the visible spectrum, from blue (467 nm) to yellow (587 nm). rsc.org Devices fabricated with these polymers have demonstrated impressive performance, with maximum brightness levels reaching up to 4062 cd/m² and luminance efficiencies of 1.79 cd/A. rsc.org
Furthermore, fluorinated derivatives of spirobifluorene have been developed as host materials for highly efficient blue OLEDs. researchgate.netrsc.org These materials can be used to create devices with very pure blue emissions, low turn-on voltages (e.g., 3.4 V), high luminance (over 10,000 cd/m²), and high external quantum efficiencies (up to 4.92%). researchgate.net The unique spiro structure contributes to these materials' good charge carrier mobility and helps create low injection barriers for both electrons and holes. rsc.org
The following table summarizes the performance of representative OLED devices incorporating spirobifluorene-based polymers:
| Polymer Type | Emission Color | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) | Turn-on Voltage (V) |
| Spirobifluorenylvinylene-based | Blue to Yellow | 4062 | 1.79 | N/A |
| Poly(spirobifluorene)-TPA-oxetane | Blue (450 nm) | 9960 | 1.2 | N/A |
| Fluorinated Spirobifluorene Host | Pure Blue | >10000 | 6.66 | 3.4 |
Sensor Technologies
The fluorescent properties of materials derived from fluorene and spirobifluorene cores make them highly suitable for sensor applications. The principle often relies on fluorescence quenching, where the presence of a target analyte diminishes the material's light emission.
Integration into Sensors for Environmental Pollutant Detection
Polymers derived from fluorene-based structures, which can be synthesized using precursors like 2'-Bromospiro[cyclopentane-1,9'-fluorene], have been successfully employed as highly sensitive chemosensors for detecting nitroaromatic compounds (NACs), a class of environmental pollutants often found in explosives. researchgate.netnih.gov These polymeric sensors operate through a process called photoinduced electron transfer (PET), where the electron-rich polymer donates an electron to the electron-deficient NAC, quenching the polymer's fluorescence. nih.gov
Research has demonstrated the synthesis of fluorene-based conjugated polymers via Suzuki coupling reactions that exhibit extreme sensitivity to the explosive 2,4,6-trinitrophenol (TNP) in aqueous solutions. nih.govacs.orgresearchgate.net These sensors can achieve detection limits in the picomolar (pM) range, showcasing their potential for identifying trace amounts of pollutants. nih.govacs.orgresearchgate.net The high sensitivity is attributed to a static quenching mechanism. nih.gov To facilitate on-site detection, these sensor materials have also been fabricated into convenient test strips. nih.gov
The table below highlights the detection capabilities of various fluorene-based polymer sensors for TNP:
| Polymer Sensor | Detection Limit for TNP (in pM) | Quenching Mechanism |
| CP 1 | 3.2 | Static Quenching (PET) |
| CP 2 | 5.7 | Static Quenching (PET) |
| CP 3 | 6.1 | Static Quenching (PET) |
Organic Semiconductors and Hole-Transporting Materials
The spirobifluorene architecture is a cornerstone in the design of organic semiconductors, particularly for materials that transport positive charge carriers (holes). The rigid, orthogonal arrangement of the fluorene units provides good morphological stability and efficient pathways for charge movement.
Application in Organic Thin-Film Transistors (OTFTs)
Fluorene-based conjugated copolymers are valuable materials for the active layer in organic thin-film transistors (OTFTs). The performance of these devices is heavily influenced by the specific chemical structure of the polymer. For example, copolymers of fluorene and hexyl-thiophene have been synthesized and tested in OTFTs. koreascience.kruos.ac.kr
In one study, a copolymer labeled PF-1T demonstrated superior performance with a saturation mobility between 0.001 and 0.003 cm²/V·s, a high on/off ratio of 1.0 x 10⁵, and a low threshold voltage of -8.3 V. koreascience.kruos.ac.kr These favorable characteristics are attributed to the polymer's good film-forming properties and ordered molecular packing, which facilitates efficient charge transport. The electrochemical properties of these polymers show low highest occupied molecular orbital (HOMO) levels, which contributes to good stability against oxidation. koreascience.kr
Role in Dye-Sensitized Solar Cells (DSSCs) as Electron Donors
In the field of solar energy, spirobifluorene derivatives are used to construct metal-free organic dyes for dye-sensitized solar cells (DSSCs). These dyes typically feature a donor-π-bridge-acceptor (D-π-A) structure. The spirobifluorene unit often serves as the π-conjugated bridge, connecting an electron-donating part of the molecule to an electron-accepting part that anchors the dye to the solar cell's semiconductor (e.g., TiO₂). conicet.gov.arresearchgate.net
Upon absorbing light, an electron is transferred from the donor to the acceptor and then injected into the semiconductor, generating a current. conicet.gov.ar One such dye, designated SSD1, which incorporates a spirobifluorene bridge, was used in a DSSC and achieved a power conversion efficiency of 3.75%. nih.govacs.org The cell exhibited a short-circuit current of 8.9 mA/cm² and an open-circuit voltage of 0.63 V. nih.govacs.org The unique spiro-configuration allows for two anchoring groups to be positioned at a precise distance that matches the adsorption sites on the TiO₂ surface, promoting efficient dye adherence. nih.gov
Performance metrics for a DSSC using a spirobifluorene-bridged dye are provided below:
| Dye Name | Power Conversion Efficiency (%) | Short-Circuit Current (mA/cm²) | Open-Circuit Voltage (V) | Fill Factor |
| SSD1 | 3.75 | 8.9 | 0.63 | 0.67 |
Structure Property Relationships in 2 Bromospiro Cyclopentane 1,9 Fluorene and Its Derivatives
Influence of the Spiro Linkage on Molecular Rigidity, Thermal Stability, and Photophysical Behavior
The defining feature of 2'-Bromospiro[cyclopentane-1,9'-fluorene] is the spiro linkage, where the cyclopentane (B165970) and fluorene (B118485) ring systems are joined by a single, shared sp³-hybridized carbon atom. This arrangement forces the two molecular planes into a nearly perpendicular, or orthogonal, orientation.
Molecular Rigidity and Thermal Stability: This rigid, non-planar molecular structure is highly effective at disrupting intermolecular π-π stacking, which is common in planar aromatic compounds. unimi.itunimi.it By preventing close packing, the spiro linkage leads to materials with high morphological and thermal stability. researchgate.net These materials typically exhibit high glass transition temperatures (Tg), a critical parameter for the longevity and reliability of organic electronic devices. unimi.it The rigid spiro core provides a stable scaffold, with decomposition temperatures (Td) for spirobifluorene derivatives often being very high. unimi.it For instance, the introduction of a spirobifluorene (SBF) core can enhance the rigidity of a molecule, contributing to improved thermal properties. unimi.it
Photophysical Behavior: The orthogonal arrangement of the molecular subunits in spiro compounds helps to prevent aggregation-induced quenching (ACQ). arborpharmchem.com In concentrated solutions or thin films, where molecules are in close proximity, planar molecules often form aggregates (excimers) that have non-radiative decay pathways, reducing photoluminescence efficiency. mdpi.com The bulky, three-dimensional shape of spiro compounds maintains intermolecular distance, allowing individual molecules to retain their high emission quantum yields even in the solid state. arborpharmchem.com The spiro-conjugation effect, while breaking the π-conjugation between the two halves of the molecule, contributes to a stable electronic structure with a high triplet energy, which is a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (OLEDs).
| Compound | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Reference |
|---|---|---|---|
| Spiro-derivative 1 | 172 °C | Not Reported | researchgate.net |
| Spiro-derivative 2 | Does not melt (amorphous) | 313.8 °C | unimi.it |
| Spiro-(2)-F | 270 °C | Not Reported | researchgate.net |
Effect of Bromine Substitution on Electronic Properties and Reactivity for Further Functionalization
The introduction of a bromine atom at the 2'-position of the spiro[cyclopentane-1,9'-fluorene] (B3047938) core significantly influences its electronic landscape and chemical reactivity.
Electronic Properties: Bromine is an electron-withdrawing group, and its presence on the fluorene ring system alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Generally, halogen substitution leads to a lowering of both HOMO and LUMO energy levels. researchgate.net This modification can reduce the energy gap between the valence and conduction states, which can shift the absorption and emission spectra of the material, often causing a redshift (a shift to longer wavelengths). researchgate.netrsc.org This tuning of the energy gap is a fundamental tool for controlling the color of emission in OLEDs. nih.gov Studies on various brominated aryl compounds have shown that the p-π conjugation between the bromine atom's p-electrons and the ring's π-electrons contributes to these effects. researchgate.net
Reactivity for Further Functionalization: The carbon-bromine bond is a versatile reactive site for various cross-coupling reactions, making 2'-Bromospiro[cyclopentane-1,9'-fluorene] an excellent precursor for more complex molecules. 20.210.105ucf.edu Palladium-catalyzed reactions such as the Suzuki and Stille couplings, as well as Buchwald-Hartwig amination, allow for the straightforward attachment of a wide array of functional groups at the 2'-position. ucf.edu This capability enables the synthesis of a vast library of derivatives where electron-donating or electron-accepting moieties can be introduced to precisely tailor the material's properties for specific applications, such as hole-transporting materials (HTMs) or host materials in OLEDs. rsc.orgunimi.it
| Property | Effect of Bromination | Scientific Principle | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Levels | Both levels are generally lowered. | Inductive effect and p-π conjugation of the bromine substituent. | researchgate.net |
| Energy Gap (Eg) | Typically reduced. | The lowering of the LUMO level is often more pronounced than that of the HOMO level. | rsc.org |
| Absorption Spectra | Redshift in maximal absorption wavelength. | Decreased HOMO-LUMO gap leads to absorption of lower-energy photons. | researchgate.net |
| Reactivity | Provides a site for C-C and C-N bond formation. | The C-Br bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles. | 20.210.105ucf.edu |
Rational Design Principles for Tuning Optical and Electronic Characteristics through Chemical Modification
The design of novel materials based on the 2'-Bromospiro[cyclopentane-1,9'-fluorene] scaffold follows several key principles aimed at optimizing performance in electronic devices. The versatility of the bromine handle is central to these strategies.
By strategically attaching different functional units to the spiro core via the bromine position, researchers can fine-tune the resulting molecule's optoelectronic properties. acs.org
Tuning Emission Color: Attaching electron-donating groups (like carbazole (B46965) or triphenylamine) or electron-accepting groups (like cyano or pyridine (B92270) moieties) can systematically adjust the HOMO and LUMO levels. rsc.org This modulation of the energy gap directly correlates with the emission wavelength, allowing for the creation of materials that emit across the visible spectrum, from blue to red. arborpharmchem.com
Balancing Charge Transport: For applications like OLED hosts, it is crucial to have balanced electron and hole transport. By creating donor-acceptor (D-A) type molecules, where the spiro-fluorene core might act as part of the donor or as a rigid spacer, charge injection and transport can be optimized. rsc.org
Enhancing Triplet Energy: For use as hosts in phosphorescent OLEDs, a high triplet energy (ET) is required to efficiently confine the excitons on the phosphorescent guest emitter. The rigid, non-conjugated nature of the spiro-center helps maintain a high ET. Further chemical modifications should be chosen carefully to avoid introducing groups that would lower this energy level. researchgate.net
Correlation between Molecular Structure and Device Performance in Organic Electronics
The ultimate test of a material's design is its performance within a functional device. The structural features of 2'-Bromospiro[cyclopentane-1,9'-fluorene] and its derivatives translate directly into tangible performance metrics in organic electronics.
Device Stability and Lifetime: The high thermal stability (high Tg and Td) imparted by the rigid spiro linkage leads to devices with longer operational lifetimes. unimi.it The stable morphology prevents crystallization of the thin films within the device stack, which is a common failure mechanism.
OLED Efficiency: The ability to tune HOMO/LUMO levels through derivatization allows for better energy level alignment with other layers in the OLED stack (e.g., charge injection and transport layers). rsc.org This reduces the energy barriers for charge injection, leading to lower turn-on voltages and higher power efficiency. researchgate.netrsc.org Furthermore, the high photoluminescence quantum yield, preserved in the solid state by the spiro structure, contributes to high external quantum efficiencies (EQE). researchgate.net For example, spirobifluorene derivatives have been successfully used as host materials in highly efficient blue, green, and yellow OLEDs. researchgate.netrsc.orgrsc.org
Color Purity: Precise control over the emission wavelength through chemical modification enables the fabrication of devices with highly pure colors, which is essential for display applications. rsc.org
| Host Material Class | Device Color | Max. External Quantum Efficiency (EQE) | Turn-on Voltage | Reference |
|---|---|---|---|---|
| Fluorinated Spirobifluorene | Pure Blue | 4.92% | 3.4 V | researchgate.netrsc.org |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Yellow | 27.1% | 2.1 V | rsc.org |
| Spiro[fluorene-9,9′-xanthene]-based | Blue | 14.7% | 2.8 V | researchgate.net |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2'-Bromospiro[cyclopentane-1,9'-fluorene] and its derivatives. While traditional multi-step syntheses of similar fluorene (B118485) compounds are established, the drive towards green chemistry necessitates the exploration of novel synthetic strategies.
Key areas of future investigation include:
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the spirofluorene framework in a single, efficient step could significantly reduce waste and improve yields.
Catalytic C-H Activation: Employing transition-metal catalysis to directly functionalize the fluorene core offers a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.
Bio-based Precursors: Investigating the use of renewable feedstocks for the synthesis of the cyclopentane (B165970) or fluorene moieties could substantially lower the environmental footprint of production. uni-regensburg.de
The development of such sustainable methodologies will be crucial for the cost-effective and environmentally responsible production of 2'-Bromospiro[cyclopentane-1,9'-fluorene] on a larger scale, making it more accessible for various applications.
Investigation of 2'-Bromospiro[cyclopentane-1,9'-fluorene] in Hybrid Organic-Inorganic Materials
The integration of organic molecules with inorganic components can lead to hybrid materials with synergistic properties, combining the processability of polymers with the performance of inorganic semiconductors. The spirofluorene scaffold is already recognized for its potential in hybrid perovskite solar cells, acting as a hole-transporting material that enhances efficiency and stability. researchgate.netrsc.org
Future opportunities for 2'-Bromospiro[cyclopentane-1,9'-fluorene] in this area include:
Perovskite Solar Cells (PSCs): The bromine atom on the fluorene ring can be used as a reactive handle to anchor the molecule to the perovskite surface, potentially passivating defects and improving charge extraction. researchgate.netrsc.org Its rigid spiro structure can also help in forming stable, amorphous films, which is crucial for device longevity. nih.gov
Quantum Dot Integration: Functionalizing quantum dots with derivatives of 2'-Bromospiro[cyclopentane-1,9'-fluorene] could lead to novel emissive materials for next-generation displays and lighting, where the organic component enhances charge injection and transport to the inorganic quantum dot core.
Sensor Applications: Hybrid materials incorporating this spirofluorene could be developed for chemical sensing, where the interaction of an analyte with the hybrid interface modulates its optical or electronic properties.
The table below outlines potential research avenues for this compound in hybrid materials:
| Research Avenue | Potential Application | Key Benefit of 2'-Bromospiro[cyclopentane-1,9'-fluorene] |
| Hole-Transporting Layer in PSCs | Solar Energy Conversion | Enhanced stability and defect passivation. researchgate.netrsc.org |
| Surface Ligand for Quantum Dots | Displays and Lighting | Improved charge transport and film morphology. |
| Functional Component in Nanosensors | Chemical and Biological Sensing | Tunable electronic properties via the bromine handle. |
Advanced Computational Modeling for Accelerated Material Discovery and Optimization
Computational chemistry and materials informatics are powerful tools for accelerating the design and discovery of new materials. Techniques like Density Functional Theory (DFT) can predict the electronic and optical properties of molecules before they are synthesized, saving significant time and resources.
Future computational studies on 2'-Bromospiro[cyclopentane-1,9'-fluorene] could focus on:
Property Prediction: Calculating key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to assess its suitability for various optoelectronic applications. arborpharmchem.com The HOMO/LUMO levels are crucial for designing efficient charge-transporting layers in devices like OLEDs and PSCs. uu.nl
Derivative Screening: Creating virtual libraries of derivatives by computationally modifying the core structure (e.g., replacing the bromine with other functional groups) and predicting their properties. This allows for the rapid identification of the most promising candidates for synthesis.
Morphology Simulation: Modeling how molecules of 2'-Bromospiro[cyclopentane-1,9'-fluorene] pack in the solid state to predict film morphology, which is a critical factor for charge transport in thin-film devices.
These computational approaches will enable a more rational design of materials based on this spirofluorene building block, guiding experimental efforts towards the most promising avenues.
Development of Multifunctional Spirofluorene-Based Systems for Integrated Technologies
The unique properties of the spirofluorene framework make it an ideal platform for creating multifunctional materials where several desired characteristics are combined into a single molecular system. The bromine atom of 2'-Bromospiro[cyclopentane-1,9'-fluorene] serves as a key functionalization point to attach other molecular moieties, leading to materials with tailored, integrated functionalities.
Emerging opportunities in this domain are:
Thermo-responsive Materials: By attaching polymer chains with specific thermal properties, it may be possible to create materials whose optical or electronic characteristics change in response to temperature.
Photo-switchable Systems: Incorporating photochromic units could allow for the modulation of the material's properties with light, opening doors for applications in optical data storage and smart windows.
Integrated Emitters and Transporters: Designing molecules where an emissive core is chemically linked to the 2'-Bromospiro[cyclopentane-1,9'-fluorene] unit could lead to single-component materials for OLEDs that combine both light-emitting and charge-transporting functions, simplifying device architecture.
The development of such integrated systems represents a significant step towards the miniaturization and enhancement of electronic and photonic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
